molecular formula C15H12N2OS B5563409 4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one

4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one

Cat. No.: B5563409
M. Wt: 268.3 g/mol
InChI Key: YJDHCEIHBRQESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one is a heterocyclic compound that combines the structural features of quinoline and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one typically involves the reaction of quinoline derivatives with pyridine-based thiols. One common method includes the nucleophilic substitution reaction where a quinoline derivative is reacted with a pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridine-2-thiol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives .

Scientific Research Applications

4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the pyridine-2-thiol group can interact with metal ions, making the compound useful in metal chelation therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one is unique due to the combination of quinoline and pyridine-2-thiol moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-9-11(10-19-15-7-3-4-8-16-15)12-5-1-2-6-13(12)17-14/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDHCEIHBRQESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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